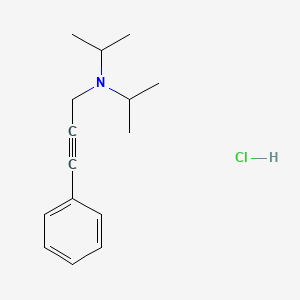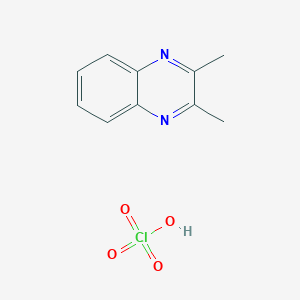
2,3-Dimethylquinoxaline;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylquinoxaline;perchloric acid is a compound that combines 2,3-dimethylquinoxaline, a heterocyclic aromatic organic compound, with perchloric acid, a strong mineral acid. 2,3-Dimethylquinoxaline is known for its broad-spectrum antimicrobial properties and is used in various scientific research applications . Perchloric acid is a powerful oxidizing agent commonly used in analytical chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to yield 2,3-dimethylquinoxaline.
Industrial Production Methods
Industrial production of perchloric acid involves the electrolysis of aqueous sodium chlorate solutions. The resulting perchloric acid is then purified and concentrated to the desired strength . For laboratory-scale preparation, perchloric acid can be diluted from a concentrated stock solution to the required molarity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline compounds.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline derivatives, dihydroquinoxalines, and substituted quinoxalines, which have various applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
2,3-Dimethylquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in treating infections.
Medicine: Studied for its gastroprotective effects against drug-induced gastric ulcers.
Industry: Employed in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2,3-dimethylquinoxaline involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . The compound also modulates inflammatory pathways, reducing the levels of pro-inflammatory cytokines and promoting gastroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound of 2,3-dimethylquinoxaline, known for its diverse biological activities.
2-Methylquinoxaline: A derivative with similar antimicrobial properties but different pharmacokinetic profiles.
3-Methylquinoxaline: Another derivative with distinct chemical reactivity and applications.
Uniqueness
2,3-Dimethylquinoxaline stands out due to its enhanced antimicrobial activity and gastroprotective effects compared to its analogs. Its unique chemical structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
65790-18-3 |
|---|---|
Formule moléculaire |
C10H11ClN2O4 |
Poids moléculaire |
258.66 g/mol |
Nom IUPAC |
2,3-dimethylquinoxaline;perchloric acid |
InChI |
InChI=1S/C10H10N2.ClHO4/c1-7-8(2)12-10-6-4-3-5-9(10)11-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5) |
Clé InChI |
CJEWJCCGJDHJIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N=C1C.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


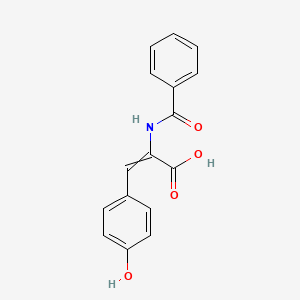

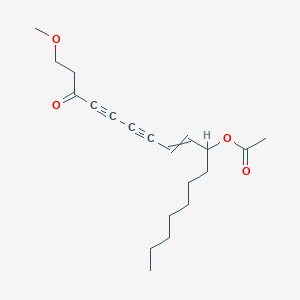
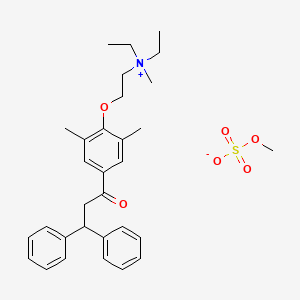
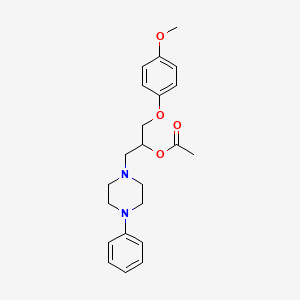
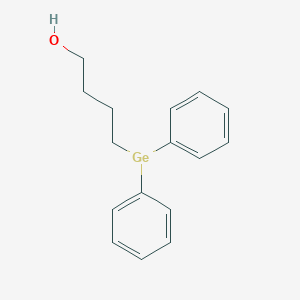
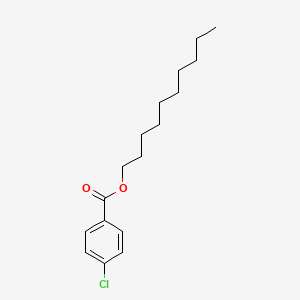
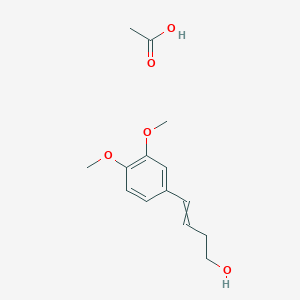
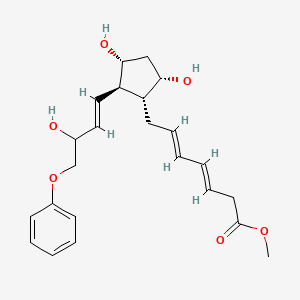
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)


